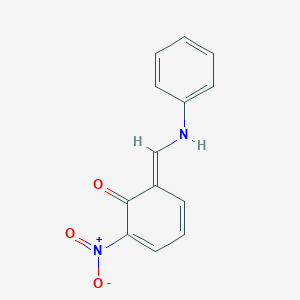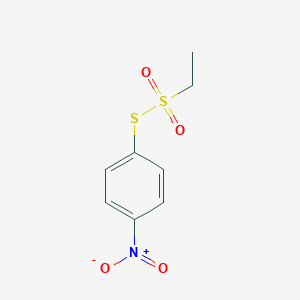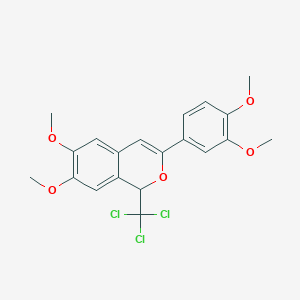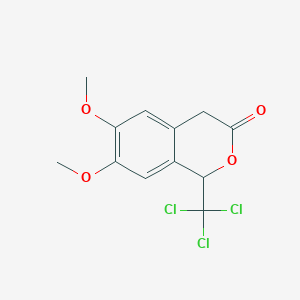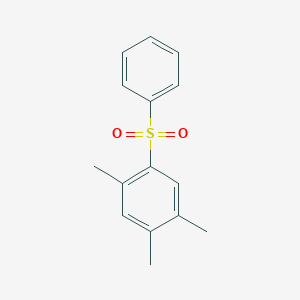![molecular formula C22H27ClN2O2 B274365 N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274365.png)
N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-1-azabicyclo[2.2.2]octan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-1-azabicyclo[2.2.2]octan-3-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicinal chemistry. This compound is commonly referred to as BOC-3-amine and has been studied extensively for its biological activity and potential therapeutic uses.
Mécanisme D'action
The exact mechanism of action of BOC-3-amine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, BOC-3-amine has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
BOC-3-amine has been shown to have a wide range of biochemical and physiological effects. In addition to its activity as an acetylcholinesterase inhibitor, BOC-3-amine has been shown to exhibit antioxidant properties and to modulate the activity of certain ion channels in the brain. These effects may contribute to its potential therapeutic uses in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BOC-3-amine for lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins. This selectivity allows researchers to study the specific biological pathways that are affected by BOC-3-amine. However, one limitation of BOC-3-amine is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on BOC-3-amine. One area of interest is the development of more efficient synthesis methods for BOC-3-amine, which could make it more widely available for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of BOC-3-amine and to identify its potential therapeutic uses in the treatment of neurological disorders. Finally, the development of more soluble derivatives of BOC-3-amine could facilitate its use in a wider range of experimental settings.
Méthodes De Synthèse
The synthesis of BOC-3-amine involves several steps, including the protection of the amine group, the formation of the bicyclic ring, and the deprotection of the amine group. The most common method for synthesizing BOC-3-amine involves the reaction of 3-chloro-5-methoxybenzaldehyde with 4-hydroxybenzyl alcohol in the presence of a base to form the protected intermediate. This intermediate is then reacted with 1-azabicyclo[2.2.2]octane to form the bicyclic ring, followed by deprotection of the amine group to yield BOC-3-amine.
Applications De Recherche Scientifique
BOC-3-amine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. Additionally, BOC-3-amine has been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C22H27ClN2O2 |
|---|---|
Poids moléculaire |
386.9 g/mol |
Nom IUPAC |
N-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C22H27ClN2O2/c1-26-21-12-17(13-24-20-14-25-9-7-18(20)8-10-25)11-19(23)22(21)27-15-16-5-3-2-4-6-16/h2-6,11-12,18,20,24H,7-10,13-15H2,1H3 |
Clé InChI |
SJSVHBIGZBAXFI-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNC2CN3CCC2CC3)Cl)OCC4=CC=CC=C4 |
SMILES canonique |
COC1=C(C(=CC(=C1)CNC2CN3CCC2CC3)Cl)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(4-nitrophenyl)-2-propenylidene]-9H-fluoren-2-amine](/img/structure/B274282.png)
![3-[1,1'-biphenyl]-4-yl-5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B274284.png)
![4-nitro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide](/img/structure/B274287.png)
![N,N'-bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]terephthalamide](/img/structure/B274288.png)
![N'-(benzenesulfonyl)-N-[(5-tert-butyl-2-hydroxy-3-methylbenzoyl)amino]benzenecarboximidamide](/img/structure/B274293.png)
methylidene}-4-methylbenzene-1-sulfonamide](/img/structure/B274294.png)

![2,6-Bis[2-(3-nitrobenzylidene)hydrazinocarbonyl]pyridine](/img/structure/B274298.png)
![(6Z)-6-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B274299.png)
